
2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid consists of a benzoic acid core with a fluorine atom and a trifluoropropoxy group attached to the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid are not available, similar compounds like 2-Fluoro-4-(trifluoromethyl)benzoic acid have been studied. The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .Physical And Chemical Properties Analysis
2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid has a density of 1.4±0.1 g/cm³, a boiling point of 276.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 54.4±3.0 kJ/mol and a flash point of 121.2±27.3 °C. Its index of refraction is 1.464, and it has a molar refractivity of 49.6±0.3 cm³ .Propriétés
Numéro CAS |
921623-34-9 |
|---|---|
Nom du produit |
2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid |
Formule moléculaire |
C10H8F4O3 |
Poids moléculaire |
252.16 g/mol |
Nom IUPAC |
2-fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-8-5-6(1-2-7(8)9(15)16)17-4-3-10(12,13)14/h1-2,5H,3-4H2,(H,15,16) |
Clé InChI |
NRYXBLZOILHILQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCC(F)(F)F)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


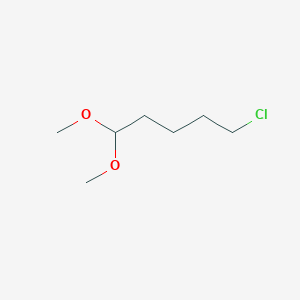
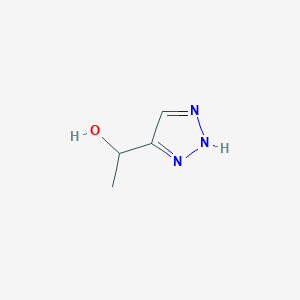
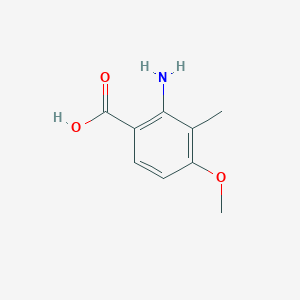

![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)-, 1,1-dimethylethyl ester](/img/structure/B8784654.png)


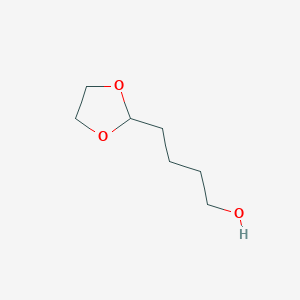
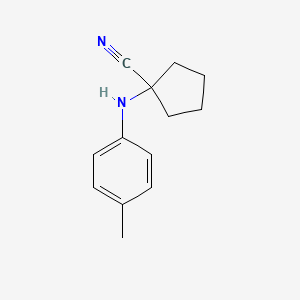



![7-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8784727.png)